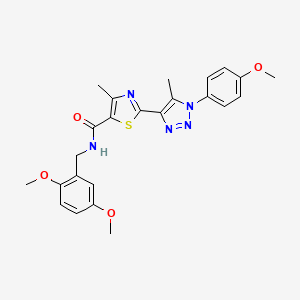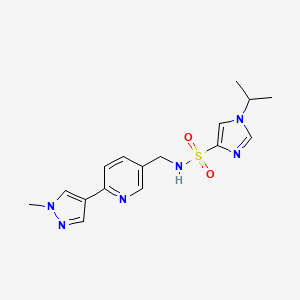
N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide is a useful research compound. Its molecular formula is C24H25N5O4S and its molecular weight is 479.56. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tetrel Bonding Interactions in Triazole Derivatives
A study by Ahmed et al. (2020) reported the synthesis and characterization of triazole derivatives, including analysis using Hirshfeld surface analysis and DFT calculations. These compounds form self-assembled dimers in solid state with significant O⋯π-hole tetrel bonding interactions.
Angiotensin II Antagonists from Triazoles
Research conducted by Ashton et al. (1993) synthesized and evaluated a series of 4H-1,2,4-triazoles as angiotensin II antagonists. This included the study of triazoles with different alkyl and aryl substituents, revealing benzylthio groups at C5 provided potent angiotensin II antagonism.
Solid-Phase Synthesis of C-Terminal Peptide Amides
A study by Albericio and Bárány (2009) explored the solid-phase synthesis of C-terminal peptide amides using benzylamide linkages. The research detailed the preparation and use of benzylamide anchoring linkages for peptide chain elaboration, demonstrating their application in synthesizing peptides like tetragastrin and methionine-enkephalinamide.
Synthesis of Anti-Inflammatory and Analgesic Agents
In the work of Abu‐Hashem et al. (2020), novel heterocyclic compounds derived from visnaginone and khellinone, including benzodifuranyl triazines and oxadiazepines, were synthesized. These compounds showed significant cyclooxygenase-1/2 (COX-1/2) inhibition, along with notable analgesic and anti-inflammatory activities.
Spectroscopic Characterization and Biological Evaluation of Schiff Bases
Research by Pillai et al. (2019) focused on Schiff bases containing triazole and pyrazole rings, their synthesis, and evaluation of antioxidant and α-glucosidase inhibitory activities. The study involved DFT calculations, molecular dynamics simulations, and biological assays, indicating significant α-glucosidase inhibition and antioxidant potential.
Molecular and Electronic Analysis of Heterocyclic Triazoles
A study by Beytur and Avinca (2021) investigated the molecular and electronic properties of heterocyclic triazoles, including DFT calculations and spectroscopic analysis. The research explored the electronic and nonlinear optical properties, contributing to the understanding of the molecular characteristics of these compounds.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-2-[1-(4-methoxyphenyl)-5-methyltriazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4S/c1-14-22(23(30)25-13-16-12-19(32-4)10-11-20(16)33-5)34-24(26-14)21-15(2)29(28-27-21)17-6-8-18(31-3)9-7-17/h6-12H,13H2,1-5H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGPPXLKIVGHCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C)C(=O)NCC4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)-2-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4-methylthiazole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2743135.png)
![N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2743136.png)

![2-iodo-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2743143.png)
![1-[5-(6-chloropyridine-3-carbonyl)-3-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-1-yl]ethan-1-one](/img/structure/B2743144.png)
![N-[2-(furan-2-yl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2743145.png)


![ethyl 4-({4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]phenyl}carbonyl)piperazine-1-carboxylate](/img/structure/B2743149.png)
![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-ol](/img/structure/B2743151.png)

![2-Hydroxy-5-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)amino]benzoic acid](/img/structure/B2743153.png)

